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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for BI-135585, a selective

inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1

plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a

therapeutic strategy for type 2 diabetes and metabolic syndrome. This document summarizes

the performance of BI-135585 in various preclinical models and offers a comparison with other

relevant 11β-HSD1 inhibitors, supported by experimental data.

Mechanism of Action: The Role of 11β-HSD1
Inhibition
The primary therapeutic target of BI-135585 is the enzyme 11β-HSD1, which is highly

expressed in key metabolic tissues such as the liver and adipose tissue. This enzyme

catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that can

contribute to insulin resistance and hyperglycemia. By selectively inhibiting 11β-HSD1, BI-
135585 aims to reduce local cortisol concentrations in these tissues, thereby improving insulin

sensitivity and glucose metabolism.

Below is a diagram illustrating the signaling pathway affected by BI-135585.
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Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of BI-135585.
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In Vitro Potency and Selectivity
The initial evaluation of any potential therapeutic agent involves determining its potency and

selectivity in in vitro assays. For 11β-HSD1 inhibitors, this is typically assessed by measuring

the half-maximal inhibitory concentration (IC50) against the target enzyme.

Compound Assay System IC50 (nM) Reference

BI-135585 Human Adipocytes 4.3 [1]

Lead Compound for

BI-135585
Not Specified 166 [1]

Note: A direct head-to-head comparison of IC50 values across different studies should be

interpreted with caution due to potential variations in assay conditions.

Preclinical Efficacy in In Vivo Models
The efficacy of BI-135585 and its comparators has been evaluated in various rodent models of

obesity and type 2 diabetes. These studies typically assess endpoints such as fasting blood

glucose, insulin levels, and body weight.

Diet-Induced Obesity (DIO) Mouse Models
Diet-induced obese mice are a common model to study metabolic diseases.
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Compound Animal Model
Treatment
Details

Key Findings Reference

BI-135585

Data not

available in direct

comparative

studies found.

- -

Carbenoxolone

(CBX)

High-fat diet-

induced obese

mice

Daily

intraperitoneal

injections for 16

days

Significantly

lowered body

weight and non-

fasting plasma

glucose levels.

Improved

glucose

tolerance and

insulin sensitivity.

INU-101

KKAy mice,

ob/ob mice, ZDF

rats

Oral

administration

Enhanced insulin

sensitivity and

lowered fasting

blood glucose.

Decreased body

weight and

improved lipid

profile in diabetic

mouse models.

[1]

KR-67105
DIO-C57BL/6

mice

100 mg/kg

administration

Suppressed

diabetes-related

gene expression

(G6Pase and

PEPCK) in the

liver.

UI-1499 Non-diabetic

lean C57BL/6J

mice

45 mg/kg oral

administration

Significant 11β-

HSD1 activity

inhibition in liver

(88.8%) and

adipose tissue
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(40.6%) at 2

hours.

Genetically Diabetic Mouse Models
Genetically diabetic mouse models, such as KKAy and ob/ob mice, provide another platform to

assess the efficacy of anti-diabetic compounds.

Compound Animal Model
Treatment
Details

Key Findings Reference

BI-135585

Data not

available in direct

comparative

studies found.

- -

INU-101 KKAy mice
10 and 30 mg/kg

administration

Fasting glycemia

decreased by

26.7% and

41.3%,

respectively.

[1]

UI-1499 KKAy mice
10 and 30 mg/kg

administration

Fasting glycemia

reductions of

40.1% and

30.6%,

respectively.

Disclaimer: The data presented in these tables are compiled from different studies. Direct

comparisons between compounds should be made with caution as the experimental conditions

(e.g., dosing regimen, duration of treatment, specific mouse strain) may vary between studies.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and

comparison of preclinical data. Below are representative protocols for key assays used in the

evaluation of 11β-HSD1 inhibitors.
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In Vitro 11β-HSD1 Enzyme Activity Assay (Scintillation
Proximity Assay)
This assay is a high-throughput method to screen for and characterize inhibitors of 11β-HSD1.

Principle: The assay measures the conversion of [3H]-cortisone to [3H]-cortisol by 11β-HSD1.

The [3H]-cortisol product is captured by a specific antibody coupled to scintillant-containing

beads. When the radiolabeled cortisol binds to the antibody-bead complex, the emitted beta

particles from the tritium excite the scintillant, producing light that is detected by a scintillation

counter.

Materials:

Human liver microsomes (as a source of 11β-HSD1)

[3H]-cortisone (substrate)

NADPH (cofactor)

Anti-cortisol monoclonal antibody

Protein A-coated scintillation proximity assay (SPA) beads

Test compounds (e.g., BI-135585) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

96- or 384-well microplates

Procedure:

Prepare a reaction mixture containing assay buffer, human liver microsomes, and NADPH.

Add the test compound at various concentrations to the wells of the microplate. Include

appropriate controls (vehicle control with DMSO, and a positive control with a known

inhibitor).

Initiate the enzymatic reaction by adding [3H]-cortisone to all wells.
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Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding a stop solution containing the anti-cortisol antibody and SPA

beads.

Incubate the plate at room temperature for at least 30 minutes to allow for antibody-cortisol

binding and signal development.

Measure the scintillation signal using a microplate scintillation counter.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load

from the blood, providing an indication of insulin sensitivity.
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Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Materials:

C57BL/6J mice (or other relevant strain)

Glucose solution (e.g., 20% w/v in sterile water)

Glucometer and glucose test strips

Oral gavage needles

Animal scale

Procedure:
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House the mice under standard conditions and acclimate them to handling.

Fast the mice for 6 hours prior to the test, with ad libitum access to water.

Weigh each mouse to determine the precise volume of the glucose solution to be

administered.

Obtain a baseline blood glucose reading (t=0) by collecting a small drop of blood from the tail

vein.

Administer the glucose solution (e.g., 2 g/kg body weight) to each mouse via oral gavage.

Collect blood samples and measure blood glucose levels at subsequent time points, typically

15, 30, 60, and 120 minutes after the glucose challenge.

At the end of the experiment, return the mice to their home cages with access to food and

water.

Plot the blood glucose concentrations over time for each treatment group. The Area Under

the Curve (AUC) is calculated to quantify the glucose excursion. A lower AUC indicates

improved glucose tolerance.

Conclusion
The preclinical data for BI-135585 indicate that it is a potent inhibitor of 11β-HSD1. While direct

comparative studies are limited, the available data for other 11β-HSD1 inhibitors in various

preclinical models provide a context for its potential efficacy. The primary effects observed with

this class of inhibitors are improvements in glucose homeostasis and, in some cases,

reductions in body weight. The provided experimental protocols offer a standardized framework

for the continued evaluation and comparison of 11β-HSD1 inhibitors. Further head-to-head

studies under standardized conditions would be invaluable for a more definitive comparative

assessment of BI-135585 against other agents in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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